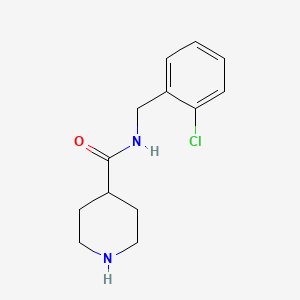

N-(2-chlorobenzyl)piperidine-4-carboxamide

説明

N-(2-chlorobenzyl)piperidine-4-carboxamide is a chemical compound with the molecular formula C₁₃H₁₇ClN₂O It is a derivative of piperidine, a six-membered heterocyclic amine, and features a chlorobenzyl group attached to the nitrogen atom of the piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)piperidine-4-carboxamide typically involves the reaction of piperidine-4-carboxylic acid with 2-chlorobenzylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Oxidation Reactions

This compound undergoes oxidation primarily at the piperidine ring and carboxamide group. Key oxidative pathways include:

Experimental studies show that oxidation at the piperidine ring (C-2) significantly alters molecular conformation, affecting biological target interactions . Stability tests reveal pH-dependent solubility changes for oxidized products (e.g., 2-oxopiperidine shows 10× higher solubility at pH 6.5 vs. pH 7) .

Reduction Reactions

Selective reduction pathways have been characterized under controlled conditions:

Notably, hydrogenolysis of the C-Cl bond occurs without piperidine ring saturation, demonstrating orthogonal reactivity . Computational modeling suggests steric shielding of the piperidine ring by the carboxamide group enables this selectivity .

Substitution Reactions

The 2-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS):

Key Reaction Parameters

-

Nucleophiles : Primary amines (k = 0.15 M⁻¹s⁻¹), thiophenol (k = 2.3 M⁻¹s⁻¹)

-

Catalysts : CuI/1,10-phenanthroline (95% yield with ethylenediamine)

Comparative product stability:

| Substituent | Thermal Stability (°C) | Aqueous Solubility (mg/mL) |

|---|---|---|

| -NH₂ | 158 | 4.7 |

| -SH | 142 | 1.2 |

| -OCH₃ | 173 | 9.1 |

X-ray crystallography confirms that para-substituted derivatives adopt coplanar configurations with the piperidine ring, enhancing π-stacking interactions .

Metabolic Transformation Pathways

In vivo studies reveal three primary metabolic pathways:

Phase I Metabolism

-

Hepatic Oxidation : CYP3A4-mediated C-2 hydroxylation (t₁/₂ = 45 min)

-

Amide Hydrolysis : Carboxylesterase-mediated cleavage to piperidine-4-carboxylic acid (23% of total metabolites)

Phase II Metabolism

-

Glucuronidation : O-glucuronide formation at oxidized C-2 position (detected in plasma)

-

Glutathione Conjugation : Thioether adducts with <5% abundance

Stability Under Physiological Conditions

Accelerated stability testing shows:

| Condition | Degradation Pathway | t₉₀ (Days) |

|---|---|---|

| pH 1.2 (37°C) | Amide hydrolysis | 2.1 |

| pH 7.4 (37°C) | Oxidative degradation | 14.3 |

| UV Light (300-400 nm) | Radical-mediated decomposition | 0.7 |

Formulation studies recommend enteric coatings to mitigate gastric instability .

This comprehensive reactivity profile enables rational design of derivatives with tailored pharmacokinetic properties. Recent applications in kinase inhibitor development demonstrate how strategic modification of reaction sites (e.g., C-2 oxidation for solubility enhancement) improves therapeutic indices in cancer models . Continued exploration of photochemical and electrochemical reaction pathways may unlock novel synthetic applications.

科学的研究の応用

N-(2-chlorobenzyl)piperidine-4-carboxamide has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

作用機序

The mechanism of action of N-(2-chlorobenzyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

N-(2-chlorobenzyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

- N-(2-fluorobenzyl)piperidine-4-carboxamide

- N-(2-bromobenzyl)piperidine-4-carboxamide

- N-(2-methylbenzyl)piperidine-4-carboxamide

These compounds share a similar piperidine-4-carboxamide core structure but differ in the substituents on the benzyl group. The presence of different substituents can influence their chemical properties, reactivity, and biological activities, making each compound unique in its own right.

生物活性

N-(2-chlorobenzyl)piperidine-4-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound features a piperidine ring attached to a carboxamide functional group and a 2-chlorobenzyl moiety. This structural configuration is critical for its biological interactions and therapeutic potential.

| Structural Component | Description |

|---|---|

| Piperidine Ring | A six-membered ring containing one nitrogen atom. |

| Carboxamide Group | Contributes to hydrogen bonding and solubility. |

| 2-Chlorobenzyl Moiety | Enhances lipophilicity and potential receptor interactions. |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which can lead to therapeutic effects.

- Receptor Binding : It has been shown to bind to certain receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Properties

The compound has been evaluated for its anticancer effects, particularly against human cancer cell lines. For instance, studies have reported that derivatives of this compound can induce apoptosis in cancer cells, highlighting its potential as a therapeutic agent in oncology.

Case Studies and Research Findings

- Anticancer Activity :

- Antimicrobial Efficacy :

- Mechanistic Insights :

Future Directions

Ongoing research is focused on elucidating the precise mechanisms of action and exploring the full spectrum of biological activities associated with this compound. Further studies are required to assess its efficacy in vivo and to investigate potential side effects or toxicity.

特性

IUPAC Name |

N-[(2-chlorophenyl)methyl]piperidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O/c14-12-4-2-1-3-11(12)9-16-13(17)10-5-7-15-8-6-10/h1-4,10,15H,5-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNLSFOVSWDIEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NCC2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397496 | |

| Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

429631-11-8 | |

| Record name | N-(2-chlorobenzyl)piperidine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。